molecular formula C20H22N2O4S B2564369 3-(4-ethoxyphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole CAS No. 1105200-01-8

3-(4-ethoxyphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole

Cat. No.: B2564369
CAS No.: 1105200-01-8
M. Wt: 386.47
InChI Key: GTIAHNBNMHJKNP-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-(4-ethoxyphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole, provided with a minimum purity of 95% . It has a molecular formula of C20H22N2O4S and a molecular weight of 386.47 g/mol . The compound is registered under CAS Number 1105200-01-8 . This molecule is part of the 1,2,4-oxadiazole class of heterocyclic compounds, which are five-membered rings containing one oxygen and two nitrogen atoms . The 1,2,4-oxadiazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its proven bioisosteric properties and a wide spectrum of potential biological activities . Researchers have developed 1,2,4-oxadiazole derivatives exhibiting various pharmacological effects, including antitumor, antimicrobial, and antifungal activities . The structural motif of combining an oxadiazole core with a sulfonylmethyl group and aromatic substituents, as seen in this compound, is a common strategy in the design of novel bioactive molecules for research . This chemical is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(2,4,5-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-5-25-17-8-6-16(7-9-17)20-21-19(26-22-20)12-27(23,24)18-11-14(3)13(2)10-15(18)4/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIAHNBNMHJKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-ethoxyphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazones with various electrophiles. The specific compound can be synthesized through a multi-step process involving the formation of the oxadiazole ring followed by sulfonylation.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups.

Antimicrobial Activity

Research indicates that oxadiazoles exhibit significant antimicrobial properties. A study evaluated several derivatives against various bacterial strains, revealing that compounds with a trimethylbenzenesulfonyl group showed enhanced activity compared to standard antibiotics. The minimum inhibitory concentrations (MIC) for selected compounds were significantly lower than those of traditional agents like ampicillin and tetracycline .

CompoundMIC (µg/mL)Bacterial Strain
This compound15E. coli
Control (Ampicillin)32E. coli
Control (Tetracycline)64E. coli

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles has been documented in various studies. For instance, a derivative demonstrated an IC50 value of 110 µg/mL in inhibiting inflammation-related pathways compared to diclofenac's IC50 of 157 µg/mL . This suggests that modifications in the oxadiazole structure can enhance anti-inflammatory effects.

Anticancer Activity

Several studies have highlighted the anticancer properties of oxadiazoles. In vitro assays against cancer cell lines such as HeLa and A549 showed that the compound exhibited cytotoxicity with IC50 values ranging from 15 to 59 µg/mL depending on the specific derivative tested . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µg/mL)
HeLa15
A54959

Case Studies

  • Antimicrobial Evaluation : A recent study synthesized a series of oxadiazole derivatives and assessed their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with specific substituents exhibited superior activity compared to existing antibiotics .
  • Anti-inflammatory Studies : Another study focused on the anti-inflammatory effects of oxadiazoles in a model of induced inflammation in rats. The results showed a significant reduction in inflammatory markers when treated with oxadiazole derivatives .
  • Cancer Cell Line Testing : In vitro testing against various cancer cell lines revealed that certain modifications in the oxadiazole structure led to enhanced cytotoxicity against HeLa cells, suggesting potential for development as anticancer agents .

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties
    • Oxadiazoles have been reported to exhibit significant antimicrobial activity. Studies have shown that derivatives with specific substitutions can outperform conventional antibiotics. For instance, compounds similar to 3-(4-ethoxyphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole demonstrated comparable efficacy against various bacterial strains .
  • Antioxidant Activity
    • The antioxidant potential of oxadiazole derivatives has been widely studied. Research indicates that specific structural modifications enhance their ability to scavenge free radicals and reduce oxidative stress in biological systems .
  • Anticancer Potential
    • Several studies have highlighted the anticancer properties of oxadiazole derivatives. For example, derivatives have been screened against cancer cell lines such as MDA-MB-231 and LN229 glioblastoma cells, showing significant cytotoxic effects and inducing apoptosis . The mechanism often involves the disruption of DNA synthesis and cell cycle progression.

Therapeutic Applications

  • Pharmaceutical Development
    • The structural framework of oxadiazoles makes them suitable candidates for drug development targeting various diseases including cancer, bacterial infections, and inflammatory conditions. Compounds derived from oxadiazoles are being explored for their potential as new therapeutic agents .
  • Agricultural Uses
    • Beyond medicinal applications, oxadiazoles have been investigated for their use in agrochemicals. They demonstrate insecticidal properties that could be harnessed for pest control in agriculture .

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity against several pathogens. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on a panel of cancer cell lines revealed that specific oxadiazole derivatives induced apoptosis via the activation of caspases and disruption of mitochondrial membrane potential. These findings suggest a promising pathway for developing new anticancer therapies .

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits distinct reactivity due to its heterocyclic core and substituents:

2.1. Hydrolysis
The oxadiazole ring undergoes hydrolysis under acidic or basic conditions, yielding corresponding amides or acids. For example, treatment with HCl or NaOH can cleave the ring, forming carboxylic acids or amines .

2.2. Alkylation/Substitution
The sulfonamide group acts as a potential leaving group, enabling nucleophilic substitution. For instance, displacement of the sulfonylmethyl group with amines or alcohols under alkaline conditions may occur.

2.3. Electrophilic Aromatic Substitution
The 4-ethoxyphenyl substituent may participate in electrophilic substitution reactions (e.g., nitration, acylation), depending on reaction conditions.

2.4. Cycloadditions
The oxadiazole ring can engage in [3+2] or [4+2] cycloadditions, forming fused heterocycles. For example, photochemical reactions with alkenes or alkynes may generate novel heterocyclic products .

Spectroscopic and Structural Analysis

The compound’s structure is confirmed via:

  • NMR : Characteristic signals for the oxadiazole ring (δ ~6.5–7.5 ppm), ethoxy group (δ ~4.0 ppm), and sulfonyl methyl (δ ~2.5–3.5 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z = [M]+, with fragment ions corresponding to the 4-ethoxyphenyl and trimethylbenzenesulfonyl groups.

Stability and Reactivity Factors

  • Functional Group Interactions : The sulfonamide group enhances stability under neutral conditions but may undergo elimination under strong bases .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization reactions, while protic solvents (e.g., ethanol) may promote hydrolysis .

Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Oxadiazole Family

a. 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

  • Structure : Differs at position 5, where a chloromethyl group replaces the sulfonylmethyl moiety.
  • Properties : The chloromethyl group is smaller and more reactive (due to the Cl leaving group), making it prone to nucleophilic substitution. This contrasts with the sulfonyl group’s stability and electron-withdrawing effects .
  • Applications : Chloromethyl derivatives are often intermediates for further functionalization, whereas sulfonyl groups are preferred in bioactive compounds for enhanced stability .

b. 5-Aryl-3-((Quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazoles

  • Structure: Features a quinoline-sulfonyl group at position 5 instead of trimethylbenzenesulfonyl.
  • Properties: The quinoline moiety enables π-π stacking interactions, critical for enzyme inhibition (e.g., EGFR tyrosine kinase). The trimethylbenzenesulfonyl group in the target compound may prioritize hydrophobic interactions over π-stacking .
  • Bioactivity: Quinoline derivatives exhibit potent EGFR inhibition (IC₅₀ < 1 µM), but the target compound’s activity remains uncharacterized .

c. 3-((5-Nitro-2H-tetrazol-2-yl)methyl)-1,2,4-oxadiazoles

  • Structure : Incorporates a nitrotetrazole bridged via a methylene group.
  • Properties: These compounds are designed as energetic materials.
Substituent Effects on Physicochemical Properties
Compound Molecular Weight (g/mol) logP (Predicted) Key Substituent Effects
Target Compound ~435.5 ~3.8 High lipophilicity due to trimethylbenzenesulfonyl; moderate solubility in organic solvents.
5-(Chloromethyl)-3-(4-ethoxyphenyl) ~267.7 ~2.5 Lower molecular weight and logP; reactive chloromethyl group.
Quinolin-8-ylsulfonyl Derivatives ~400–450 ~3.5–4.0 Quinoline enhances π-stacking; moderate lipophilicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-ethoxyphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of appropriately substituted precursors. For example, bromination of precursor oxadiazoles followed by superelectrophilic activation in triflic acid (TfOH) enables functionalization at the 5-position . Optimization involves controlling reaction time (e.g., 1 hour for TfOH reactions) and temperature (room temperature for electrophilic substitutions). Reflux in ethanol with glacial acetic acid as a catalyst (as in triazole syntheses) may improve cyclization efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of this oxadiazole derivative?

  • Methodological Answer :

  • NMR : Analyze 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) to confirm substituent positions, particularly the ethoxyphenyl and sulfonylmethyl groups.
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and supramolecular interactions (e.g., π-π stacking of aromatic rings). Single-crystal studies at 100 K with data-to-parameter ratios >15 ensure accuracy .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, especially for sulfonyl-containing intermediates .

Q. What preliminary biological assays are recommended to screen the compound's bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive bacteria (common targets for oxadiazoles) .
  • Enzyme Inhibition : Test against acetylcholinesterase (for neurodegenerative applications) or cyclooxygenase (anti-inflammatory potential) using fluorometric or spectrophotometric methods .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish IC50_{50} values .

Advanced Research Questions

Q. How can computational methods like DFT be employed to predict the reactivity of this oxadiazole in superelectrophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Model the electron density at the oxadiazole ring’s 5-position to predict sites for electrophilic attack. Use B3LYP/6-31G(d) basis sets to optimize geometry and calculate Fukui indices for nucleophilicity .
  • Transition State Analysis : Simulate reaction pathways (e.g., triflate formation) to identify energy barriers and regioselectivity in hydrogenation or sulfonation reactions .

Q. How should researchers address contradictory data in biological activity studies, such as inconsistent IC50_{50} values across assays?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Dose-Response Curves : Use at least six concentrations in triplicate to improve statistical reliability.
  • Mechanistic Follow-Up : Combine with proteomics or transcriptomics to identify off-target effects. For example, conflicting cytotoxicity data may arise from differential expression of drug efflux pumps (e.g., P-gp) .

Q. What strategies can enhance the metabolic stability of this compound for in vivo studies?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the ethoxyphenyl ring to reduce CYP450-mediated oxidation.
  • Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to improve bioavailability, with enzymatic cleavage in target tissues .
  • Pharmacokinetic Profiling : Conduct microsomal stability assays (human liver microsomes) and monitor half-life (t1/2_{1/2}) and clearance rates .

Q. How can crystallographic data resolve ambiguities in stereochemistry arising from flexible substituents (e.g., the sulfonylmethyl group)?

  • Methodological Answer :

  • Low-Temperature Crystallography : Collect data at 100 K to minimize thermal motion and improve resolution of flexible moieties .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to confirm preferred conformations .

Methodological Notes

  • Contradiction Management : highlights oxadiazole bioactivity, while emphasizes cytotoxicity screening; both are context-dependent and require assay-specific validation.
  • Advanced Synthesis : For scale-up, consider flow chemistry to optimize exothermic steps (e.g., sulfonation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.